molecular formula C15H12N6O2 B2996501 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile CAS No. 710312-12-2

7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile

Cat. No.: B2996501
CAS No.: 710312-12-2
M. Wt: 308.301
InChI Key: PTPUPKDNBNGUCM-UHFFFAOYSA-N
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Description

7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyridino[2,3-d]pyrimidine class. This compound features a pyridine ring fused to a pyrimidinedione ring, with additional functional groups such as amino, methyl, and nitrile groups. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method is the condensation of 3-aminopyridine with 1,3-dimethylbarbituric acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate pyridin-3-yl derivative, which is then further oxidized and nitrated to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as employing biocatalysts or environmentally benign solvents, can also be integrated to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carboxamide.

  • Reduction: 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carboxylate.

  • Substitution: 7-Bromo-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 7-Amino-1,3-dimethyl-2,4-dioxo-5-(2-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile

  • 7-Amino-1,3-dimethyl-2,4-dioxo-5-(4-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile

Uniqueness: The uniqueness of 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimidine-6-carbonitrile lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity compared to its analogs.

This compound's intricate structure and diverse applications make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications continues to drive research and innovation.

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Properties

IUPAC Name

7-amino-1,3-dimethyl-2,4-dioxo-5-pyridin-3-ylpyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c1-20-13-11(14(22)21(2)15(20)23)10(8-4-3-5-18-7-8)9(6-16)12(17)19-13/h3-5,7H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPUPKDNBNGUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=CN=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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